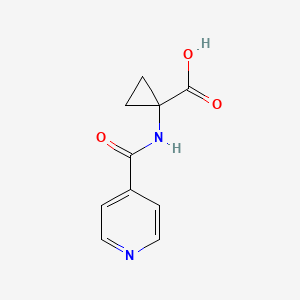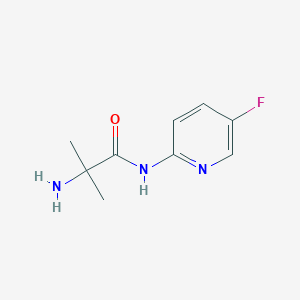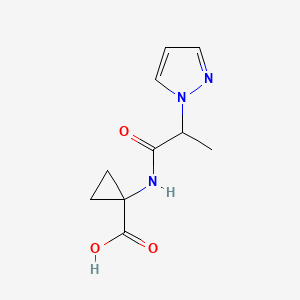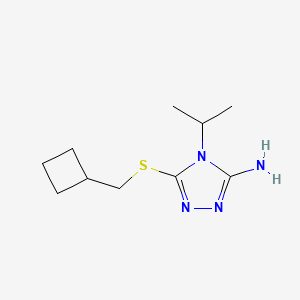![molecular formula C11H10F3N3O B7580915 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea](/img/structure/B7580915.png)
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea, commonly known as CFTR-inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) channel. CFTR-inhibitor-172 is a potent inhibitor of CFTR chloride channel activity, which is a key regulator of salt and water transport in epithelial tissues.
Wirkmechanismus
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 inhibits 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea chloride channel activity by binding to the cytoplasmic regulatory domain of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 binds to a site on the regulatory domain that is distinct from the ATP-binding site, which is the target of other 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea inhibitors such as 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylureainh-172. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to inhibit 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea channel activity in a non-competitive manner, suggesting that it may induce a conformational change in 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea that prevents channel opening.
Biochemical and Physiological Effects:
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to inhibit 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea chloride channel activity in various epithelial tissues, including airway epithelia, intestinal epithelia, and sweat gland epithelia. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to reduce airway surface liquid height and mucociliary transport in human airway epithelial cells. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has also been shown to reduce intestinal fluid secretion and sweat chloride secretion in human subjects with cystic fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has several advantages for lab experiments. It is a potent and selective inhibitor of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea chloride channel activity, which allows for the study of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea function and regulation. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to be effective in various epithelial tissues, which allows for the study of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea in different physiological contexts. However, 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has several limitations for lab experiments. It has a relatively low solubility in aqueous solutions, which can limit its use in some experimental systems. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has also been shown to have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has several potential future directions for scientific research. One direction is the development of more potent and selective 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea inhibitors that can be used to study 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea function and regulation in more detail. Another direction is the use of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 in combination with other 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea modulators to study their pharmacology and potential therapeutic applications. Finally, 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 can be used to study the role of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea in various disease states, including cystic fibrosis, chronic obstructive pulmonary disease, and asthma.
Synthesemethoden
The synthesis method of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 was first reported by Ma et al. in 2002. The synthesis involves the reaction of 4-cyano-3-(trifluoromethyl)aniline with ethyl isocyanate in the presence of a base, followed by purification through column chromatography. The yield of the synthesis is approximately 50%.
Wissenschaftliche Forschungsanwendungen
1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been widely used in scientific research to study the function and regulation of the 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea channel. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been shown to inhibit 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea chloride channel activity in a dose-dependent manner, with an IC50 value of approximately 300 nM. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has been used to study the role of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea in various physiological processes, including epithelial fluid and electrolyte transport, mucociliary clearance, and airway surface liquid regulation. 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea-inhibitor-172 has also been used to study the pharmacology of 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea modulators, which are small molecules that can enhance or inhibit 1-[4-Cyano-3-(trifluoromethyl)phenyl]-3-ethylurea activity.
Eigenschaften
IUPAC Name |
1-[4-cyano-3-(trifluoromethyl)phenyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c1-2-16-10(18)17-8-4-3-7(6-15)9(5-8)11(12,13)14/h3-5H,2H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABVRQCTKQZCAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-2-ylmethyl-(1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridin-4-yl)-amine](/img/structure/B7580832.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-2-yl]-N-methylethanamine](/img/structure/B7580857.png)
![1-[[2-(4-Chlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580860.png)
![2-[1-[(4-iodophenyl)methyl]piperidin-4-yl]-N-methylethanamine](/img/structure/B7580861.png)
![1-[[2-[4-(Trifluoromethyl)phenyl]acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580874.png)

![1-[(3-Chlorobenzoyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B7580878.png)
![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7580883.png)
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)


![1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)

![Methyl 2-[3-bromo-5-(trifluoromethyl)anilino]acetate](/img/structure/B7580937.png)